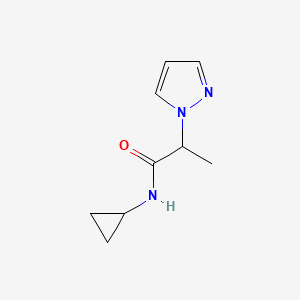
N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamide is a small organic molecule that contains a cyclopropyl group, a pyrazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamide typically involves the reaction of cyclopropylamine with 2-(1H-pyrazol-1-yl)propanoic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of N-cyclopropyl-2-(1H-pyrazol-1-yl)propanoic acid.
Reduction: Formation of N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamine.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(1H-pyrazol-3-yl)propanamide
- N-cyclopropyl-2-(1H-pyrazol-4-yl)propanamide
- N-cyclopropyl-2-(1H-pyrazol-5-yl)propanamide
Uniqueness
N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamide is unique due to the specific position of the pyrazole ring and the presence of the cyclopropyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-cyclopropyl-2-pyrazol-1-ylpropanamide |
InChI |
InChI=1S/C9H13N3O/c1-7(12-6-2-5-10-12)9(13)11-8-3-4-8/h2,5-8H,3-4H2,1H3,(H,11,13) |
InChI Key |
AMXHICNERSOENR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CC1)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12245755.png)
![1-(3-Bromophenyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12245762.png)
![4-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine](/img/structure/B12245777.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B12245781.png)
![3-Phenyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B12245784.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12245787.png)
![N-(2,4-dimethoxyphenyl)-2-(dimethylamino)thieno[3,2-d][1,3]thiazole-5-carboxamide](/img/structure/B12245788.png)
![Tert-butyl 3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B12245801.png)
![6-(1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B12245804.png)
![3-{[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B12245805.png)
![2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide](/img/structure/B12245807.png)
![3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole](/img/structure/B12245819.png)
![2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12245823.png)
![4-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B12245830.png)
